2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a triazolo[4,3-b]pyridazine ring, an ethoxyphenyl group, a thioacetamide group, and a methoxyphenyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine ring suggests that this compound could have a planar structure in this region . The ethoxyphenyl and methoxyphenyl groups could introduce additional complexity to the structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazolo[4,3-b]pyridazine ring could potentially participate in electrophilic substitution reactions . The thioacetamide group could also be reactive, particularly towards nucleophiles.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could increase its solubility in organic solvents . The triazolo[4,3-b]pyridazine ring could contribute to its stability and potentially its fluorescence properties .Scientific Research Applications
Antioxidant and Antiradical Activities
Compounds with an open thiogroup, similar to the thio-derivative structure in the query compound, show high levels of antioxidant and antiradical activity, contributing positively to biochemical processes in patients exposed to high doses of radiation. Such compounds are sometimes compared to biogenic amino acids like cysteine, which also contains a free SH-group, indicating their potential in mitigating oxidative stress and supporting cellular health (А. G. Kaplaushenko, 2019).
Antimicrobial and Antifungal Properties
Research into 1,2,4-triazole derivatives has uncovered their antimicrobial and antifungal capabilities. These compounds are considered promising for scientific research aiming at developing new antimicrobial and antifungal agents, highlighting the structural flexibility of 1,2,4-triazoles for chemical modeling and potential pharmaceutical applications (M. V. Ohloblina, 2022).
Broad Spectrum of Biological Activity
The triazole ring, a core structure in many biologically active compounds, exhibits a broad range of activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This versatility makes triazoles, including those with the 1,2,4 configuration, valuable scaffolds in drug discovery and therapeutic applications (V. Ferreira et al., 2013).
Novel Anti-S. aureus Agents
Triazole-containing hybrids, particularly those with 1,2,3- and 1,2,4-triazole cores, have been identified as potent inhibitors against Staphylococcus aureus, a significant pathogen in both nosocomial and community settings. These compounds have demonstrated potential in acting through dual or multiple mechanisms, indicating their promise in addressing antibiotic resistance and developing new antibacterial therapies (Jie Li & Junwei Zhang, 2021).
Future Directions
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-30-18-8-4-15(5-9-18)22-25-24-19-12-13-21(26-27(19)22)31-14-20(28)23-16-6-10-17(29-2)11-7-16/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPIPVYTHPZDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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